1,4-Diiodo-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

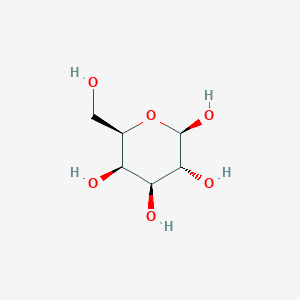

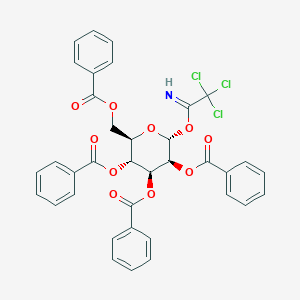

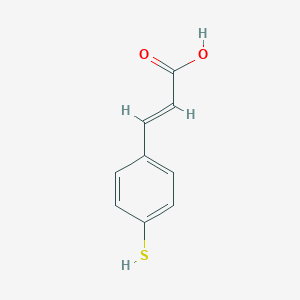

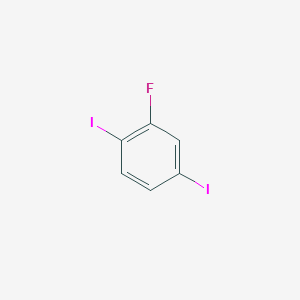

1,4-Diiodo-2-fluorobenzene is a heterocyclic organic compound with the molecular formula C6H3FI2 . It is also known by other names such as 2,5-Diiodofluorobenzene, 2-fluoro-1,4-diiodobenzene, and 2,5-Diiodofluorobenzene . The compound has a molecular weight of 347.9 .

Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2-fluorobenzene consists of a benzene ring with two iodine atoms and one fluorine atom attached to it . The IUPAC name for this compound is 2-fluoro-1,4-diiodobenzene .Physical And Chemical Properties Analysis

1,4-Diiodo-2-fluorobenzene has a melting point of 69-71°C and a boiling point of 135°C at 20mm . It has a density of 2.524g/cm³ .Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, 1,4-Diiodo-2-fluorobenzene is used to synthesize complex molecules that can serve as potential drug candidates . Its reactivity allows for the introduction of various functional groups that can alter the biological activity of a molecule, leading to the discovery of new therapeutic agents.

Materials Science

This compound plays a role in materials science, particularly in the development of new organic semiconductors . Its ability to form stable pi-pi interactions can lead to the creation of materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Analytical Chemistry

1,4-Diiodo-2-fluorobenzene: is also used as a standard or reagent in analytical chemistry to help identify and quantify other substances . Its unique spectral properties make it suitable for use in various spectroscopic methods, including NMR and mass spectrometry.

Environmental Science

In environmental science, researchers can use 1,4-Diiodo-2-fluorobenzene to study the behavior of halogenated aromatic compounds in the environment . Understanding its degradation pathways and persistence can provide insights into the environmental impact of similar compounds.

Industrial Applications

Lastly, 1,4-Diiodo-2-fluorobenzene finds applications in the industrial sector as an intermediate in the synthesis of more complex chemicals . Its reactivity and stability under various conditions make it a valuable component in the manufacture of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 1,4-Diiodo-2-fluorobenzene indicates that it is for R&D use only and not for medicinal, household, or other use .

Relevant Papers A paper titled “Long-range supramolecular synthon polymorphism: a case study of two new polymorphic cocrystals of Ph2Te2–1,4-C6F4I2” discusses the polymorphism of a cocrystal involving a compound similar to 1,4-Diiodo-2-fluorobenzene . Another paper titled “Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design” mentions a synthesis process involving a compound similar to 1,4-Diiodo-2-fluorobenzene .

Mechanism of Action

Target of Action

1,4-Diiodo-2-fluorobenzene is a halogenated benzene derivative It’s known that halogenated benzene derivatives can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

It’s known that halogenated benzene derivatives can undergo various chemical reactions due to the presence of halogen atoms, which are highly reactive . These reactions can lead to changes in the targets they interact with .

Biochemical Pathways

Halogenated benzene derivatives can potentially affect various biochemical pathways due to their reactivity .

Pharmacokinetics

For instance, the presence of fluorine can increase the metabolic stability of a compound, potentially affecting its bioavailability .

Result of Action

Halogenated benzene derivatives can potentially cause various molecular and cellular effects due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Diiodo-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and thus its action .

properties

IUPAC Name |

2-fluoro-1,4-diiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTKOCIDYDYDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371829 |

Source

|

| Record name | 2,5-Diiodofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diiodo-2-fluorobenzene | |

CAS RN |

147808-02-4 |

Source

|

| Record name | 2,5-Diiodofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147808-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)